A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic Acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid, a valuable biaryl scaffold for drug discovery and medicinal chemistry. The core of the synthetic strategy is a robust and efficient Suzuki-Miyaura cross-coupling reaction. This document offers an in-depth explanation of the experimental choices, step-by-step protocols for both synthesis and analysis, and a framework for interpreting the resulting data to ensure product integrity. The protocols described herein are designed to be self-validating, providing researchers with a reliable pathway to obtain and confirm this target molecule with high purity.
Introduction and Strategic Overview
2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid is a substituted nicotinic acid derivative featuring a C-C bond between a pyridine core and a methoxy-substituted phenyl ring. Such 5-arylnicotinic acid frameworks are of significant interest as they are prevalent in a wide range of biologically active compounds and serve as versatile intermediates for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents.[1][2]
The structural stability of this molecule is noteworthy. Like many 2-hydroxypyridines, it predominantly exists in its more stable keto (2-oxo-1,2-dihydropyridine) tautomeric form due to favorable amide-like resonance stabilization.[3][4] This guide will address the synthesis of this stable tautomer.
Retrosynthetic Analysis and Chosen Synthetic Pathway
The primary challenge in synthesizing the target molecule is the formation of the C5-aryl bond. A retrosynthetic disconnection at this bond points to a palladium-catalyzed cross-coupling reaction as the most logical and efficient strategy.[2] Specifically, the Suzuki-Miyaura cross-coupling reaction is selected for its high functional group tolerance, mild reaction conditions, and commercial availability of the required building blocks.[1]
The chosen precursors are 5-bromo-2-hydroxynicotinic acid and 2-methoxyphenylboronic acid .
Caption: Retrosynthetic analysis of the target molecule.
Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction provides a reliable method for coupling the aryl halide (5-bromo-2-hydroxynicotinic acid) with the arylboronic acid (2-methoxyphenylboronic acid) using a palladium catalyst and a base.[1][5]
Reaction Mechanism Overview
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-2-hydroxynicotinic acid.
-
Transmetalation: The 2-methoxyphenyl group is transferred from the boronic acid (activated by the base) to the palladium center.
-
Reductive Elimination: The desired C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established methods for similar substrates.[1]
Materials and Reagents:
-
5-Bromo-2-hydroxynicotinic acid
-
2-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture) or Dimethylformamide (DMF)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Step-by-Step Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-hydroxynicotinic acid (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1, ~0.1 M concentration).
-
Inerting: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and acidify to a pH of approximately 3-4 using 1M HCl, which should precipitate the carboxylic acid product.[1]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid.[1]
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Caption: Workflow for comprehensive product characterization.
Expected Analytical Data
The following table summarizes the expected data for confirming the successful synthesis of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid.
| Technique | Parameter | Expected Result / Observation | Purpose |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (pyridine & phenyl rings), methoxy (-OCH₃) protons, broad singlets for -OH and -COOH. | Confirms proton environment and connectivity.[6][7] |
| ¹³C NMR | Chemical Shift (δ) | Peaks for all unique carbon atoms, including C=O (acid and pyridone), aromatic carbons, and methoxy carbon. | Confirms carbon skeleton.[6] |
| Mass Spec (MS) | Molecular Ion Peak [M-H]⁻ | Expected m/z: 244.06 (for C₁₃H₁₁NO₄) | Confirms molecular weight.[8] |
| FT-IR | Wavenumber (cm⁻¹) | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretches (~1650-1710 cm⁻¹), C-O stretch (~1250 cm⁻¹). | Identifies key functional groups.[9] |
| HPLC | Peak Area | A single major peak (>95% area). | Quantifies purity.[10][11] |
| Melting Point | Range | A sharp, defined melting point range. | Preliminary assessment of purity. |
Detailed Analytical Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure.
-
Procedure:
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Interpretation: In the ¹H NMR spectrum, look for two distinct singlets or doublets for the pyridine ring protons, a multiplet pattern for the four protons of the 2-methoxyphenyl group, a singlet for the methoxy group (~3.8 ppm), and two exchangeable broad singlets for the carboxylic acid and pyridone N-H/O-H protons.[4][6]
-
3.2.2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the spectrum in both positive and negative ion modes.
-
Interpretation: Look for the molecular ion peak. In negative mode, the [M-H]⁻ peak should be observed at m/z corresponding to the molecular weight minus one proton (C₁₃H₁₁NO₄ = 245.23 g/mol ; expected [M-H]⁻ = 244.06). PubChem data for a similar compound, 5-(2-hydroxyphenyl)pyridine, shows a monoisotopic mass of 201.07898 Da.[12]
-
3.2.3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound.[11][13]
-
Procedure:
-
Develop a suitable reverse-phase HPLC method. A C18 column is a common starting point.
-
The mobile phase will likely be a gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the acidic analyte.[10]
-
Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).
-
Inject the solution and monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Interpretation: A pure compound will show a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Conclusion
This guide outlines a reliable and verifiable pathway for the synthesis and characterization of 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid. By employing the Suzuki-Miyaura cross-coupling reaction, researchers can efficiently construct the core biaryl structure from readily available starting materials. The subsequent analytical workflow, combining NMR, MS, and HPLC, provides a robust system for validating the structural integrity and purity of the final product. Adherence to these protocols will enable scientists in drug discovery and development to confidently synthesize this valuable chemical scaffold for further investigation.
References
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PubMed. (2008). The synthesis of 5-substituted ring E analogs of methyllycaconitine via the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization, DFT studies, and molecular modeling of 2-(-(2-hydroxy-5-methoxyphenyl)-methylidene)-amino) nicotinic acid against some selected bacterial receptors. Retrieved from [Link]
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Sci-Hub. (n.d.). Coordination modes of 2-hydroxynicotinic acid in second- and third-row transition metal complexes. Retrieved from [Link]
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SIELC Technologies. (2020). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxynicotinic acid. Retrieved from [Link]
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PubMed. (2003). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Retrieved from [Link]
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ACS Publications. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Retrieved from [Link]
- Google Patents. (n.d.). Purification of nicotinamide.
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]
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ChemBK. (2024). 2-HYDROXY-5-NITRONICOTINIC ACID. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure of 2-hydroxynicotinic acid, form II. Retrieved from [Link]
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ResearchGate. (n.d.). An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. Retrieved from [Link]
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MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-hydroxynicotinic acid derivative.
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Academia.edu. (n.d.). The synthesis, characterization and theoretical study on nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide. Retrieved from [Link]
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PubChemLite. (n.d.). 2-hydroxy-5-(2-methoxyphenyl)pyridine (C12H11NO2). Retrieved from [Link]
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